脱氢尼莫地平

描述

Dehydro Nimodipine is a derivative of Nimodipine . Nimodipine is a calcium channel blocker used to improve neurological outcomes in patients with subarachnoid hemorrhage due to a ruptured intracranial aneurysm .

Synthesis Analysis

The determination of Nimodipine in the presence of its degradation products, formed through photolysis, acidic and alkaline hydrolysis, and the drug degradation kinetics under these conditions, was investigated through a validated liquid chromatography method . The drug followed a first-order reaction for both hydrolysis and photolysis in methanol, and zero-order for photolysis in acetonitrile and water .

Molecular Structure Analysis

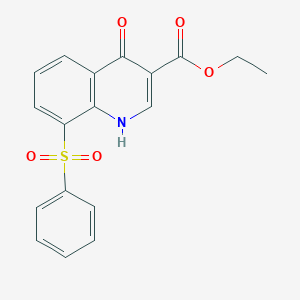

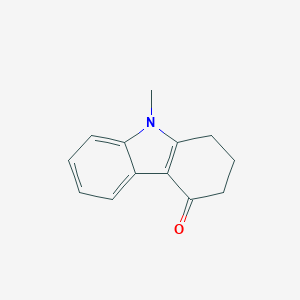

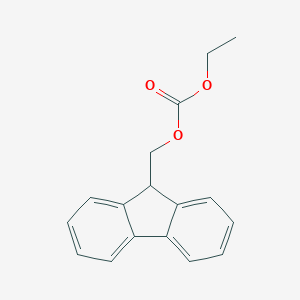

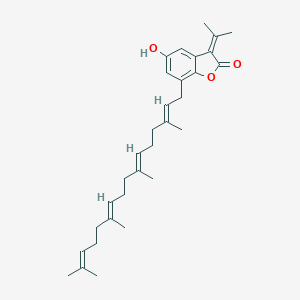

Dehydro Nimodipine has a molecular formula of C21H24N2O7 . Its average mass is 416.424 Da and its monoisotopic mass is 416.158356 Da .

Chemical Reactions Analysis

Nimodipine, in the presence of its degradation products, formed through photolysis, acidic and alkaline hydrolysis, was investigated through a validated liquid chromatography method . The drug followed a first-order reaction for both hydrolysis and photolysis in methanol, and zero-order for photolysis in acetonitrile and water .

科学研究应用

尼莫地平在脑缺血和蛛网膜下腔出血中的作用

尼莫地平因其在治疗缺血性损伤中的作用而广为人知,尤其是在蛛网膜下腔出血的情况下。它作为一种二氢吡啶钙通道阻滞剂,显示出在减少蛛网膜下腔出血患者血管痉挛引起的神经功能缺损方面有效 (Blardi 等人,2002), (Tomassoni 等人,2008).

对平滑肌收缩的影响

尼莫地平已被证明可以调节 Ca2+-激活的 Cl- 通道,从而抑制平滑肌收缩。这一作用在肠道和平滑肌中都很重要,解释了它在调节血管收缩中的作用 (Wang 等人,2021).

在中枢神经系统疾病中的神经保护作用

研究已证明尼莫地平的神经保护特性,特别是在炎症介导的神经退行性疾病中。它抑制小胶质细胞活化并随后减少多巴胺能神经元变性的能力,表明其对帕金森病等疾病具有潜在的治疗应用 (Li 等人,2009).

在情绪障碍中的应用

该药物已显示出治疗某些情绪障碍的功效。它的钙通道阻滞和抗惊厥特性是有益的,特别是在双相情感障碍的具有挑战性的诊断亚类中 (Goodnick, 2000).

药代动力学和药物输送

尼莫地平药物输送方法的进步促进了对其药代动力学的研究。已经开发出改进的制剂,例如基于脂质体的制剂,以增强稳定性和生物利用度,可能提供更有效的治疗选择 (Yang 等人,2006).

神经再生作用

尼莫地平的神经再生作用已得到研究,特别是在神经元分化和神经元突起生长的背景下。这突出了它超越血管扩张的潜力,表明了更广泛的临床应用 (Bork 等人,2015).

抗转移潜力

该药物已显示出抑制肿瘤细胞-血小板相互作用的希望,因此可能具有作为抗转移剂的潜力。这突显了癌症治疗的一种可能的新的途径 (Honn 等人,2004).

在缺血性脑血管事件中的有效性

尼莫地平在预防缺血性脑血管事件后认知障碍方面的有效性一直是广泛研究的主题,表明其在神经保护和血管性认知障碍和痴呆的潜在治疗中的作用 (Wang 等人,2012).

作用机制

Target of Action

Dehydro nimodipine, like nimodipine, is a 1,4-dihydropyridine calcium channel blocker . Its primary targets are the L-type voltage-gated calcium channels located on the smooth muscle cells of the heart and arterial blood vessels . These channels play a crucial role in regulating the entry of extracellular calcium into muscle cells, which in turn stimulates muscular contraction of blood vessels .

Mode of Action

Dehydro nimodipine acts primarily on vascular smooth muscle cells by stabilizing voltage-gated L-type calcium channels in their inactive conformation . By inhibiting the influx of calcium in smooth muscle cells, dehydro nimodipine prevents calcium-dependent smooth muscle contraction and subsequent vasoconstriction . This results in the dilation of blood vessels, reducing blood pressure and decreasing the oxygen requirements of the heart .

Biochemical Pathways

Dehydro nimodipine affects the calcium signaling pathway, which is crucial for various cellular processes such as muscle contraction and neurotransmitter release . By blocking the L-type calcium channels, dehydro nimodipine decreases blood vessel contraction, leading to sustained vasodilation . This action reduces vascular resistance of arterial blood vessels, leading to a drop in blood pressure .

Pharmacokinetics

Upon oral administration, nimodipine is rapidly absorbed, resulting in peak concentrations within only 1 hour . The short half-life (1 –2 hours) creates the need for frequent dosing . Nimodipine is highly protein-bound (>95%) and has a bioavailability of only 13%, because of its high first-pass metabolism .

Result of Action

The inhibition of calcium influx by dehydro nimodipine leads to a decrease in blood vessel contraction, resulting in vasodilation . This vasodilation reduces vascular resistance of arterial blood vessels, leading to a drop in blood pressure . Moreover, nimodipine exhibits greater effects on cerebral circulation than on peripheral circulation , which can be beneficial in conditions like subarachnoid hemorrhage .

Action Environment

The action, efficacy, and stability of dehydro nimodipine can be influenced by various environmental factors. For instance, patient-specific variables may affect the tolerability to nimodipine . Furthermore, the risk of hypotension with currently approved dosing regimens has been much debated . Therefore, factors such as dosing, administration, and drug interaction considerations need to be assessed when patients are initiated on enteral nimodipine for conditions like subarachnoid hemorrhage .

安全和危害

未来方向

Nimodipine can significantly reduce the incidence of a poor outcome, mortality, and CVS in patients with aSAH . Moreover, it is strongly recommended that patients with aSAH, especially those younger than 50 years old, should use nimodipine as early as possible in order to achieve a better clinical outcome . There is also a renewed interest in refining its potential therapeutic use with advances in the drug delivery method for nimodipine .

属性

IUPAC Name |

5-O-(2-methoxyethyl) 3-O-propan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O7/c1-12(2)30-21(25)18-14(4)22-13(3)17(20(24)29-10-9-28-5)19(18)15-7-6-8-16(11-15)23(26)27/h6-8,11-12H,9-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJJUCKCPGPCJQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)C)C(=O)OC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85677-93-6 | |

| Record name | Dehydro nimodipine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085677936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-O-(2-methoxyethyl) 3-O-propan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEHYDRO NIMODIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YH7DI3QES | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-(2-Methoxyphenyl)-[4-[(2-methoxyphenyl)-phenylphosphanyl]butyl]-phenylphosphane](/img/structure/B143623.png)